3-(Benzylamino)thietane1,1-dioxide
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Overview
Description
3-(Benzylamino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with a unique structure that includes a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)thietane1,1-dioxide typically involves the reaction of thietan-3-one with benzylamine, followed by oxidation of the sulfur atom. One common method includes the addition of benzylamine to thietan-3-one, forming an intermediate that is subsequently oxidized using hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with different substituents.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium phenolate or thiophenolate can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfone and thietane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzylamino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)thietane1,1-dioxide, particularly its antidepressant effects, involves modulation of neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission. The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: A class of compounds with various substituents, showing diverse biological activities, including antidepressant properties.
Uniqueness
3-(Benzylamino)thietane1,1-dioxide is unique due to its benzylamino group, which imparts specific pharmacological properties and reactivity patterns not observed in other thietane derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-benzyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)7-10(8-14)11-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
NIXNMXOVWKGNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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